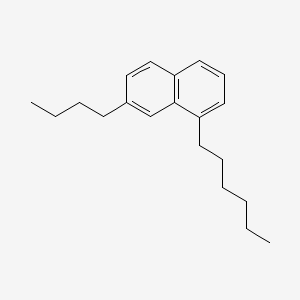
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile: is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile typically involves multi-step organic reactions. The starting materials often include isoquinoline derivatives, which undergo various chemical transformations such as alkylation, nitrile formation, and ethoxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques like recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials. Its chemical properties make it suitable for various applications in manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Ethoxy-6-methylisoquinolin-7-yl)propanenitrile
- 3-(3-Methoxy-7-methylisoquinolin-6-yl)propanenitrile
- 3-(3-Ethoxy-7-ethylisoquinolin-6-yl)propanenitrile
Comparison: Compared to similar compounds, 3-(3-Ethoxy-7-methylisoquinolin-6-yl)propanenitrile may exhibit unique properties due to the specific positioning of the ethoxy and methyl groups. These structural differences can influence its reactivity, biological activity, and overall chemical behavior. For instance, the presence of an ethoxy group at the 3-position may enhance its solubility or alter its interaction with biological targets.
Eigenschaften
CAS-Nummer |
55329-75-4 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-(3-ethoxy-7-methylisoquinolin-6-yl)propanenitrile |
InChI |
InChI=1S/C15H16N2O/c1-3-18-15-9-13-8-12(5-4-6-16)11(2)7-14(13)10-17-15/h7-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
LCWUYDIBNSCHKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C2C=C(C(=CC2=C1)CCC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
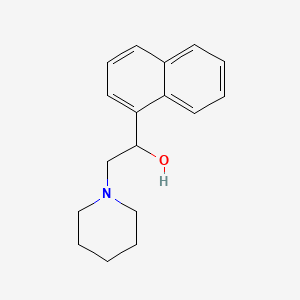


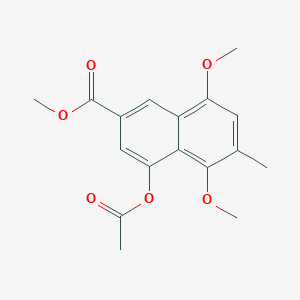
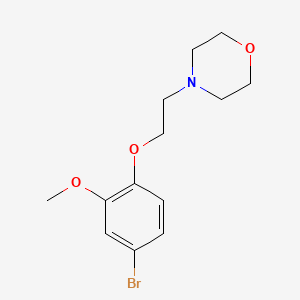
![[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
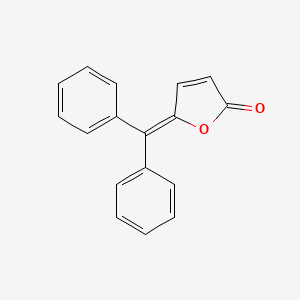
![{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
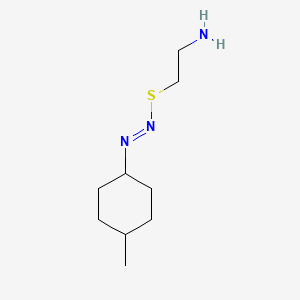
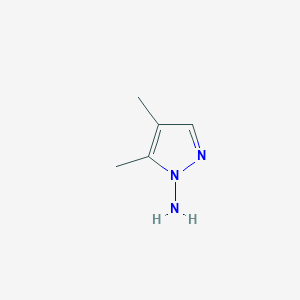
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
